[4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate
Description
Properties
IUPAC Name |
[4-[[3-(trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)16-2-1-3-17(12-16)25-13-14-4-10-19(11-5-14)30-20(27)15-6-8-18(9-7-15)26(28)29/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOPBDDXLRWNAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection Strategy
The target molecule can be dissected into two primary components:
- 4-Nitrobenzoyl chloride : Serves as the acylating agent for ester formation.
- 4-((3-(Trifluoromethyl)phenylimino)methyl)phenol : The phenolic intermediate containing the imine functionality.
This disconnection simplifies the synthesis into modular steps, allowing independent optimization of each fragment before final coupling.
Synthesis of 4-Nitrobenzoyl Chloride
Chlorination of 4-Nitrobenzoic Acid
4-Nitrobenzoyl chloride is typically synthesized via treatment of 4-nitrobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The reaction proceeds under anhydrous conditions, often in solvents like dichloromethane or toluene.
Procedure :
- Dissolve 4-nitrobenzoic acid (1 equiv) in dry dichloromethane (10 mL/g).
- Add thionyl chloride (1.2 equiv) dropwise at 0°C.
- Reflux at 40°C for 4 hours.
- Remove excess SOCl₂ and solvent under reduced pressure to yield 4-nitrobenzoyl chloride as a yellow solid (yield: 85–92%).
Key Considerations :
- Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.
- Gas evolution (SO₂, HCl) necessitates proper ventilation.
Preparation of 4-((3-(Trifluoromethyl)phenylimino)methyl)phenol
Imine Formation via Schiff Base Condensation
The phenolic intermediate is synthesized by condensing 4-hydroxybenzaldehyde with 3-trifluoromethylaniline. The reaction is catalyzed by acidic conditions, which protonate the aldehyde to enhance electrophilicity.
Procedure :
- Dissolve 4-hydroxybenzaldehyde (1 equiv) and 3-trifluoromethylaniline (1.05 equiv) in ethanol (15 mL/g).
- Add glacial acetic acid (0.1 equiv) and reflux at 80°C for 6 hours.
- Cool the mixture to room temperature; collect the precipitated imine by filtration.
- Wash with cold ethanol and dry under vacuum (yield: 75–82%).
Characterization Data :
- ¹H NMR (CDCl₃): δ 8.45 (s, 1H, CH=N), 7.85–7.40 (m, 7H, Ar-H), 5.20 (s, 1H, OH).
- FT-IR : ν 1620 cm⁻¹ (C=N stretch), 3350 cm⁻¹ (O-H stretch).
Optimization Insights :
- Excess amine (5–10%) ensures complete aldehyde conversion.
- Polar aprotic solvents (e.g., DMF) may accelerate reaction rates but complicate purification.
Esterification of Phenolic Intermediate with 4-Nitrobenzoyl Chloride
Acylation Under Mild Basic Conditions
The final step involves coupling the phenolic hydroxyl group with 4-nitrobenzoyl chloride. To avoid imine hydrolysis, mild bases such as pyridine or triethylamine are employed to scavenge HCl generated during the reaction.
Procedure :
- Dissolve 4-((3-(trifluoromethyl)phenylimino)methyl)phenol (1 equiv) in dry THF (20 mL/g).
- Add triethylamine (1.5 equiv) and cool to 0°C.
- Introduce 4-nitrobenzoyl chloride (1.1 equiv) dropwise over 30 minutes.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 65–72%).
Characterization Data :
- ¹³C NMR (CDCl₃): δ 164.8 (C=O), 154.2 (C=N), 148.9 (NO₂), 134.5–122.1 (Ar-C), 121.5 (CF₃).
- Melting Point : 168–170°C (decomposes without sublimation).
Critical Parameters :
- Strict anhydrous conditions prevent acyl chloride hydrolysis.
- Chromatographic purification removes unreacted starting materials and positional isomers.
Scalability and Industrial Considerations
Solvent and Catalyst Selection
Large-scale production prioritizes cost-effective solvents (toluene, cyclohexane) and recyclable catalysts. The patent EP1189898B1 highlights dimethyl acetamide (DMAc) as effective for acyl chloride reactions, though toxicity concerns necessitate rigorous waste treatment.
Waste Minimization
- Byproduct Recycling : Excess 3-trifluoromethylaniline can be recovered via acid-base extraction.
- Solvent Recovery : THF and ethanol are distilled and reused, reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under appropriate conditions.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in various substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Radical initiators such as azobisisobutyronitrile (AIBN) can be used for substitution reactions involving the trifluoromethyl group.
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Conversion of the imine to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and nitro groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound could potentially be developed as drugs due to their unique chemical properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the nitro group can participate in redox reactions. The imine linkage can also interact with nucleophiles, making this compound a versatile tool in chemical biology.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzaldehyde
- 4-Nitrobenzaldehyde
Uniqueness
What sets [4-[[3-(Trifluoromethyl)phenyl]iminomethyl]phenyl] 4-nitrobenzoate apart from similar compounds is its combination of functional groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
